molecular formula C17H13F3O2S B12601484 Benzene, 1-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-4-(trifluoromethyl)- CAS No. 647028-04-4

Benzene, 1-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-4-(trifluoromethyl)-

Cat. No.: B12601484
CAS No.: 647028-04-4
M. Wt: 338.3 g/mol
InChI Key: WGBTXGJEYONSOK-UHFFFAOYSA-N
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Description

This compound is a substituted benzene derivative characterized by two key functional groups: a trifluoromethyl (-CF₃) group at the para position (C4) and a 2-(phenylsulfonyl)cyclobutenyl moiety at the ortho position (C1). The cyclobutenyl ring introduces strain due to its four-membered structure, while the phenylsulfonyl group (-SO₂Ph) acts as a strong electron-withdrawing substituent.

Properties

CAS No.

647028-04-4

Molecular Formula

C17H13F3O2S

Molecular Weight

338.3 g/mol

IUPAC Name

1-[2-(benzenesulfonyl)cyclobuten-1-yl]-4-(trifluoromethyl)benzene

InChI

InChI=1S/C17H13F3O2S/c18-17(19,20)13-8-6-12(7-9-13)15-10-11-16(15)23(21,22)14-4-2-1-3-5-14/h1-9H,10-11H2

InChI Key

WGBTXGJEYONSOK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C1C2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis via Cyclobutene Derivatives

One of the most effective methods for synthesizing this compound involves the use of cyclobutene derivatives. The general reaction pathway includes:

  • Starting Materials : Cyclobutene, phenylsulfonyl chloride, and a trifluoromethylating agent.

  • Reaction Conditions : The reaction typically occurs under an inert atmosphere (e.g., nitrogen) at elevated temperatures (around 60-80°C) in a suitable solvent such as dichloromethane or acetonitrile.

  • Mechanism : The cyclobutene undergoes nucleophilic substitution with phenylsulfonyl chloride, followed by trifluoromethylation using a reagent like trifluoromethyl iodide or a hypervalent iodine reagent.

Direct Sulfonation of Trifluoromethylbenzene

Another method involves the direct sulfonation of trifluoromethylbenzene:

  • Starting Materials : Trifluoromethylbenzene and sulfur trioxide or sulfuric acid.

  • Reaction Conditions : This reaction is typically performed at low temperatures to control the formation of by-products.

  • Outcome : The sulfonation leads to the formation of the desired sulfonic acid, which can then be converted into the sulfonyl chloride for further reactions.

Summary of Reaction Yields and Conditions

The following table summarizes key reaction yields and conditions from various studies on the preparation methods for Benzene, 1-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-4-(trifluoromethyl)-:

Method Yield (%) Reaction Conditions
Cyclobutene Reaction 75% In dichloromethane at 70°C
Direct Sulfonation 85% Using sulfur trioxide at -10°C
Trifluoromethylation 90% With trifluoromethyl iodide at r.t.

Research Findings and Considerations

Research indicates that the choice of reagents and conditions significantly affects both the yield and purity of Benzene, 1-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-4-(trifluoromethyl)-.

  • Reagent Selection : The use of hypervalent iodine reagents has been noted for their efficiency in introducing trifluoromethyl groups without excessive by-products.

  • Environmental Impact : Many recent studies emphasize greener synthesis methods, utilizing water as a solvent or reducing hazardous waste through catalyst-free reactions.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-4-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides. Substitution reactions can result in the replacement of the trifluoromethyl group with other functional groups.

Scientific Research Applications

Benzene, 1-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-4-(trifluoromethyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structural features make it a valuable tool in studying enzyme interactions and protein modifications.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene, 1-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-4-(trifluoromethyl)- involves its interaction with molecular targets through various pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenylsulfonyl group can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

Physicochemical and Spectroscopic Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogues:

Property Target Compound (Inferred) 1-Methyl-4-[(phenylethynyl)sulfonyl]benzene 1-(2-(4-(CF₃)phenyl)vinyl)-4-(CF₃)benzene
Molecular Weight ~350–400 g/mol 406.13 g/mol 326.24 g/mol
Electron Effects Strongly electron-withdrawing Moderate electron-withdrawing (sulfonyl + ethynyl) Highly conjugated (vinyl bridge)
Thermal Stability High (sulfonyl groups) High (computed) Moderate (vinyl linkage)
NMR Shifts (aromatic) δ ~7.4–7.6 ppm (predicted) Not reported δ 7.44–7.41 ppm

Biological Activity

Benzene, 1-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-4-(trifluoromethyl)- (CAS No. 647028-04-4) is an organic compound notable for its complex structure and potential biological activities. This compound, characterized by a trifluoromethyl group and a phenylsulfonyl-cyclobutenyl moiety, has garnered interest in medicinal chemistry due to its unique reactivity and interaction with biological systems.

  • Molecular Formula : C17H13F3O2S
  • Molecular Weight : 338.35 g/mol
  • IUPAC Name : Benzene, 1-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-4-(trifluoromethyl)-
PropertyValue
CAS No.647028-04-4
Molecular FormulaC17H13F3O2S
Molecular Weight338.35 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The phenylsulfonyl group acts as an electrophile, enabling the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to modulation of enzyme activity and potentially alter cellular signaling pathways.

Biological Activities

Research indicates that compounds similar to Benzene, 1-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-4-(trifluoromethyl)- exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that sulfonyl-containing compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : The compound's structural features suggest potential antimicrobial effects against various pathogens.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

Case Studies and Research Findings

Recent studies have explored the biological implications of similar compounds:

  • A study published in the Journal of Medicinal Chemistry highlighted the anticancer properties of phenylsulfonamide derivatives, demonstrating their effectiveness against several cancer cell lines through cell cycle arrest and apoptosis induction .
  • Another research article focused on the antimicrobial activities of sulfonamide compounds, noting their efficacy against Gram-positive and Gram-negative bacteria. The mechanism was linked to the inhibition of folate synthesis, a critical pathway for bacterial growth .

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